molecular formula C8H14O4 B086415 1,2-Ethanediol, dipropanoate CAS No. 123-80-8

1,2-Ethanediol, dipropanoate

Cat. No.: B086415
CAS No.: 123-80-8
M. Wt: 174.19 g/mol
InChI Key: UMNVUZRZKPVECS-UHFFFAOYSA-N
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Description

. It is formed by the esterification of ethylene glycol with propanoic acid. This compound is used in various industrial applications due to its unique chemical properties.

Scientific Research Applications

1,2-Ethanediol, dipropanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the preparation of biological samples and as a stabilizer for certain biological compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Safety and Hazards

1,2-Ethanediol, dipropanoate may cause irritation to skin, eyes, and the respiratory tract . Direct contact with this compound should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Ethanediol, dipropanoate can be synthesized through the esterification reaction between ethylene glycol and propanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants, ethylene glycol and propanoic acid, are fed into a reactor along with a catalyst. The reaction mixture is heated, and the water formed is continuously removed. The product is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions: 1,2-Ethanediol, dipropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to ethylene glycol and propanoic acid.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Ethylene glycol and propanoic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of 1,2-ethanediol, dipropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release ethylene glycol and propanoic acid, which can then participate in further biochemical reactions. The ester groups in the compound can also interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

Comparison:

    1,2-Ethanediol, dipropanoate: is unique due to its ester structure, which imparts different chemical properties compared to the diols. It has a higher molecular weight and different reactivity patterns.

    1,2-Ethanediol: and are simpler molecules with hydroxyl groups, making them more hydrophilic and reactive towards different chemical reactions.

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-propanoyloxyethyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNVUZRZKPVECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCOC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Record name ETHYLENE GLYCOL DIPROPIONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11340
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879239
Record name 1,2-ETHANEDIOL, DIPROPANOATE
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URL https://comptox.epa.gov/dashboard/DTXSID60879239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethylene glycol dipropionate is a liquid. Slightly soluble in water. Used as a plasticizer. Direct contact should be avoided.
Record name ETHYLENE GLYCOL DIPROPIONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11340
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

123-80-8
Record name ETHYLENE GLYCOL DIPROPIONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11340
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Ethanediol, dipropanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylene propionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8876
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Record name 1,2-ETHANEDIOL, DIPROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879239
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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